N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. The specific structure of N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide includes a dichlorophenyl group and a dimethylamino group, contributing to its chemical properties and reactivity.
The compound can be classified under the category of organic compounds and specifically as a benzamide derivative. Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) naming conventions. The compound's CAS number is not explicitly mentioned in the search results, but it is crucial for identification and regulatory purposes.
The synthesis of N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide can be approached through various methods. One common method involves the reaction of 2,5-dichloroaniline with 3-dimethylaminobenzoyl chloride.
This method highlights a straightforward approach to synthesizing N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide with moderate yields.
The molecular formula for N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide is . Its structure can be described as follows:
The presence of chlorine atoms in the dichlorophenyl group influences the compound's electronic properties and reactivity.
N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide can participate in various chemical reactions typical for amides and substituted aromatic compounds:
These reactions are significant for modifying the compound's structure for specific applications in medicinal chemistry.
Further studies would be necessary to elucidate specific pathways and interactions within biological systems.
These properties are critical for understanding how this compound behaves in various environments.
N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide has potential applications in:
N-(2,5-Dichlorophenyl)-3-(dimethylamino)benzamide is an arylbenzamide derivative characterized by a benzamide core substituted with a 2,5-dichlorophenyl ring at the amide nitrogen and a dimethylamino group at the meta position of the benzoyl ring. Its systematic IUPAC name reflects this substitution pattern, with the molecular formula C₁₅H₁₄Cl₂N₂O (molecular weight: 309.19 g/mol) [1]. Key structural identifiers include:
Table 1: Chemical Identifiers of N-(2,5-Dichlorophenyl)-3-(dimethylamino)benzamide
| Property | Value |
|---|---|
| IUPAC Name | N-(2,5-Dichlorophenyl)-3-(dimethylamino)benzamide |
| Molecular Formula | C₁₅H₁₄Cl₂N₂O |
| Molecular Weight | 309.19 g/mol |
| CAS Registry Number | Not explicitly provided (N/A) |
| Canonical SMILES | CN(C)C1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Benzamide derivatives have been extensively explored for agrochemical and pharmaceutical applications due to their structural versatility. Early research focused on halogenated variants like N-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)benzamide (diflubenzuron), commercialized as an insect growth regulator targeting chitin synthesis . Similarly, patent literature describes substituted benzamides such as N-(1-methyl-2-phenylethyl)benzamide derivatives for fungicidal use in agriculture, leveraging halogenated aryl groups for bioactivity [3]. In neuroscience, benzamides like procainamide analogues have been investigated for CNS disorders due to their ability to modulate ion channels or neurotransmitter receptors [5] [8]. These studies establish benzamides as privileged scaffolds for bioactivity optimization.
The bioactivity and physicochemical behavior of arylbenzamides are profoundly influenced by substituent positioning and electronic properties:
Despite prior work on benzamide derivatives, specific knowledge gaps exist for N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5